![molecular formula C22H24O2 B14231376 Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- CAS No. 533930-85-7](/img/structure/B14231376.png)
Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- is a complex organic compound with the molecular formula C22H24O2 . This compound features a unique structure characterized by a bicyclo[3.3.1]nonane core linked to two phenol groups via a methylene bridge. The presence of multiple aromatic rings and hydroxyl groups makes it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- typically involves the following steps:
Formation of the Bicyclo[3.3.1]nonane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Methylene Bridge: The bicyclo[3.3.1]nonane core is then reacted with formaldehyde under acidic conditions to introduce the methylene bridge.
Attachment of Phenol Groups: Finally, the intermediate product is reacted with phenol in the presence of a Lewis acid catalyst to attach the phenol groups.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aromatic rings can participate in π-π interactions, further influencing molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4,4’-(cyclohexylidenemethylene)bis-
- Phenol, 4,4’-(adamantylidenemethylene)bis-
Uniqueness
Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- is unique due to its bicyclo[3.3.1]nonane core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
533930-85-7 |
|---|---|
Molekularformel |
C22H24O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-[9-bicyclo[3.3.1]nonanylidene-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C22H24O2/c23-19-11-7-17(8-12-19)22(18-9-13-20(24)14-10-18)21-15-3-1-4-16(21)6-2-5-15/h7-16,23-24H,1-6H2 |
InChI-Schlüssel |
HKDFNAQPYYZDPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)C2=C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
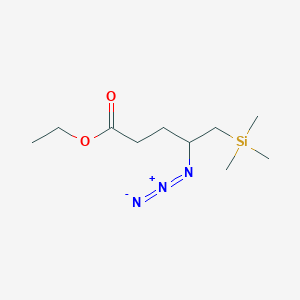
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)
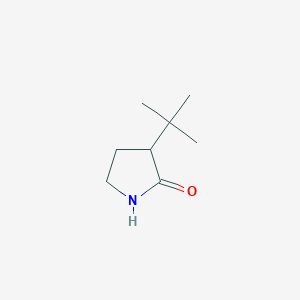

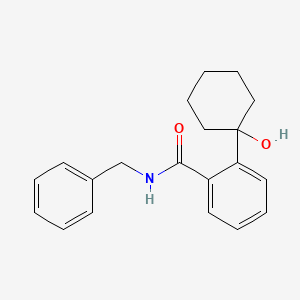

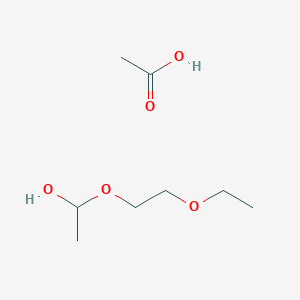
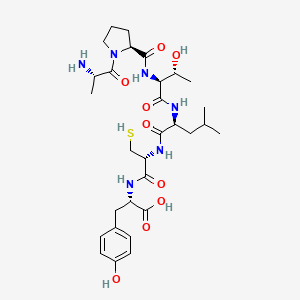
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
